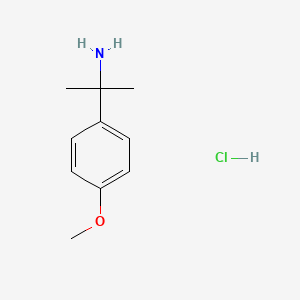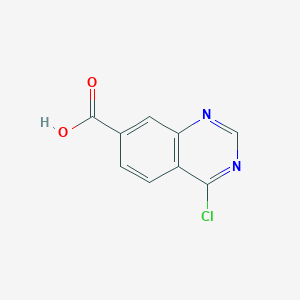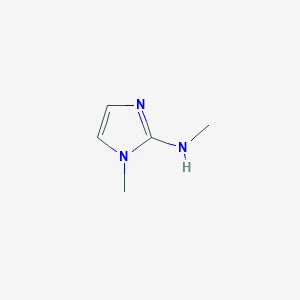![molecular formula C10H9ClF2N2S B1420224 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1209807-12-4](/img/structure/B1420224.png)
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
説明
“5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1209807-12-4 . The molecular weight of this compound is 262.71 . The IUPAC name for this compound is 5-(2,4-difluorobenzyl)-1,3-thiazol-2-amine hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C10H9ClF2N2S . The InChI code for this compound is 1S/C10H8F2N2S.ClH/c11-7-2-1-6 (9 (12)4-7)3-8-5-14-10 (13)15-8;/h1-2,4-5H,3H2, (H2,13,14);1H .Physical and Chemical Properties Analysis
The compound is a salt . Unfortunately, specific physical properties such as boiling point or melting point are not available .科学的研究の応用
Synthesis and Biological Activities : The compound has been studied for its potential in synthesizing new derivatives that may exhibit varied biological activities. For instance, Liu, Dai, and Fang (2011) explored the synthesis of new thiazol-2-amine derivatives and evaluated their antifungal and plant-growth-regulatory activities (Liu, Dai, & Fang, 2011).
Molecular and Electronic Structure Analysis : Özdemir, Dinçer, Cukurovalı, and Büyükgüngör (2009) conducted a detailed analysis of a similar molecule's structure, involving 1H-NMR, 13C-NMR, IR, and X-ray diffraction studies. This research aids in understanding the molecular and electronic properties of thiazol-2-amine derivatives (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Synthesis of Novel Derivatives : Researchers like Ling (2007) have focused on synthesizing novel derivatives of thiazol-2-amines, exploring their structural characteristics through IR and NMR spectroscopy. These synthetic pathways contribute to expanding the chemical diversity and potential applications of thiazol-2-amines (Ling, 2007).
Investigation of Molecular Dynamics : Kaya et al. (2016) studied thiazole derivatives using quantum chemical parameters and molecular dynamics simulations, particularly for their corrosion inhibition properties on iron. This kind of research is crucial for understanding the practical applications of thiazole derivatives in material science (Kaya et al., 2016).
Photophysical Properties : Murai et al. (2017) explored the synthesis and photophysical properties of thiazoles, focusing on their absorption and luminescence characteristics. Such studies are essential for potential applications in optoelectronics and fluorescence imaging (Murai et al., 2017).
Safety and Hazards
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives act by inhibiting key enzymes in biochemical pathways, while others may interact with cell membrane receptors or DNA .
Biochemical Pathways
Without specific information on the targets of this compound, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities associated with thiazole derivatives, it’s likely that multiple pathways could be involved .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Thiazole derivatives have been associated with a range of effects, from antimicrobial activity to neuroprotection .
特性
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S.ClH/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8;/h1-2,4-5H,3H2,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIQVTCIQVUAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=CN=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1420142.png)

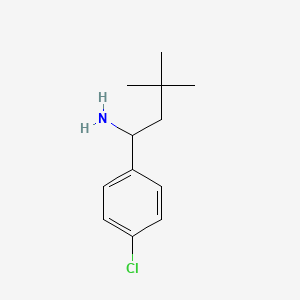
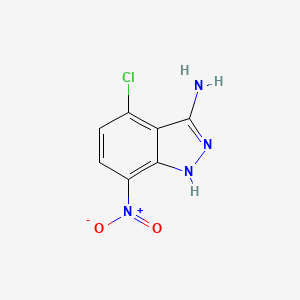
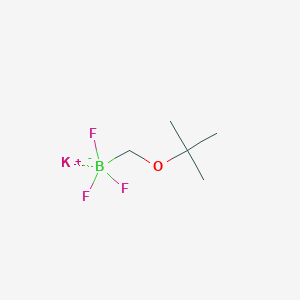
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1420153.png)
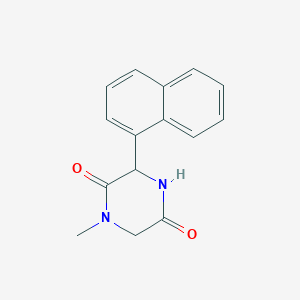
![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)
![3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420158.png)
